molecular formula C10H9FINO B8158936 N-Cyclopropyl-3-fluoro-4-iodobenzamide

N-Cyclopropyl-3-fluoro-4-iodobenzamide

Cat. No.: B8158936
M. Wt: 305.09 g/mol
InChI Key: CMVNWKCIWIDKRZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-3-fluoro-4-iodobenzamide is a halogenated benzamide derivative characterized by a cyclopropyl amine substituent, a fluorine atom at the 3-position, and an iodine atom at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the halogen atoms and cyclopropyl group. The cyclopropyl moiety may influence conformational rigidity and intermolecular interactions .

Properties

IUPAC Name

N-cyclopropyl-3-fluoro-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FINO/c11-8-5-6(1-4-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVNWKCIWIDKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of N-Cyclopropyl-3-fluoro-4-iodobenzamide may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-3-fluoro-4-iodobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve polar aprotic solvents and moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

N-Cyclopropyl-3-fluoro-4-iodobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-3-fluoro-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Structural Differences :

    • Core Structure : The target compound is a benzamide, whereas 3-chloro-N-phenyl-phthalimide (Fig. 1, ) is a phthalimide derivative. The latter contains a fused isoindole-1,3-dione ring system, which is absent in the benzamide.
    • Substituents : 3-Chloro-N-phenyl-phthalimide has a chlorine atom at the 3-position and a phenyl group on the nitrogen, contrasting with the fluorine, iodine, and cyclopropyl substituents in N-Cyclopropyl-3-fluoro-4-iodobenzamide.
  • Functional Differences: Reactivity: The phthalimide structure in 3-chloro-N-phenyl-phthalimide is highly electron-deficient, favoring nucleophilic aromatic substitution (NAS) reactions. In contrast, the benzamide’s iodine atom enables participation in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Applications: 3-Chloro-N-phenyl-phthalimide is a monomer precursor for polyimides, while this compound is more likely to serve as a building block for bioactive molecules due to its halogen diversity .

Procarbazine and Related Hydrazine Derivatives

  • Structural Contrast : Procarbazine (mentioned in ) is a methylhydrazine derivative with a carbamoylbenzyl group. Unlike this compound, it lacks halogen atoms and features a hydrazine backbone, which is critical for its DNA alkylation mechanism in chemotherapy.
  • Pharmacological Profile : Procarbazine’s hydrazine group confers cytotoxicity but also instability, whereas the fluorine and iodine in this compound may enhance metabolic resistance and target binding specificity .

Physicochemical and Electronic Properties

Table 1: Comparative Physicochemical Data

Property This compound 3-Chloro-N-phenyl-phthalimide Procarbazine Analogs
Molecular Weight ~305 g/mol (estimated) 271.67 g/mol ~257 g/mol (procarbazine)
Halogen Substituents F, I Cl None
Solubility Low (hydrophobic substituents) Low (rigid aromatic core) Moderate (polar hydrazine)
Reactivity Iodine enables cross-coupling Chlorine facilitates NAS Hydrazine mediates alkylation
  • The cyclopropyl group introduces angle strain, which may enhance rigidity and selectivity compared to phenyl or alkyl substituents .

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